2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate
CAS No.:
Cat. No.: VC13573026
Molecular Formula: C18H12O7
Molecular Weight: 340.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12O7 |
|---|---|
| Molecular Weight | 340.3 g/mol |
| IUPAC Name | 2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione;hydrate |
| Standard InChI | InChI=1S/C18H10O6.H2O/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22;/h1-8,23-24H;1H2 |
| Standard InChI Key | IPUXQSKXJJCLNT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O |
Introduction
Chemical Identity and Nomenclature
Molecular Composition
The compound is formally recognized by the IUPAC name 2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione;dihydrate and has the molecular formula C₁₈H₁₄O₈, corresponding to a molecular weight of 358.3 g/mol . Discrepancies in reported molecular formulas (e.g., C₁₈H₁₂O₇ in some sources) likely arise from variations in hydration states or crystallographic measurements. The dihydrate form incorporates two water molecules into its crystal lattice, as confirmed by X-ray diffraction studies .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 16289-95-5 | |
| PubChem CID | 23216254 | |
| SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)... | |
| InChIKey | QIAIXVRAKYAOGJ-UHFFFAOYSA-N |
Structural Characteristics
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P 1 21/c 1 (no. 14) and unit cell parameters:
The asymmetric unit comprises one hydrindantin molecule and two water molecules, stabilized by a network of hydrogen bonds involving hydroxyl and carbonyl groups . The residual factor (R₁ = 0.1017) indicates moderate refinement quality, typical for organic hydrates .
Spectroscopic Features
While detailed spectroscopic data (e.g., NMR, IR) are absent in the reviewed sources, the presence of conjugated carbonyl groups (C=O) and hydroxyl (-OH) moieties suggests characteristic absorption bands in the 1600–1800 cm⁻¹ (IR) and 170–220 ppm (¹³C NMR) ranges.
Synthesis and Stability
Preparation Methods
Hydrindantin dihydrate is derived from its parent compound, hydrindantin (C₁₈H₁₀O₆), through crystallization in aqueous media. The parent compound is synthesized via oxidative coupling of indene derivatives, though explicit reaction conditions remain undocumented in publicly available literature.
Hydration Dynamics
The dihydrate form exhibits stability under ambient conditions but may undergo dehydration upon heating or exposure to desiccants. The water molecules occupy specific lattice sites, as evidenced by the crystal structure’s hydrogen-bonding network .
Applications in Research and Industry
Analytical Chemistry
Hydrindantin dihydrate serves as a reagent in Stein-Moore chromatography, a technique employed for separating amino acids and peptides . Its mechanism likely involves interactions with primary amines via its electrophilic carbonyl groups, though detailed studies are sparse.
Organic Synthesis
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | Store in a cool, dry place (<25°C) | |
| Personal Protection | Gloves, goggles, lab coat | |
| Disposal | Follow local regulations for organics |
Research Gaps and Future Directions
Despite its well-characterized crystal structure, hydrindantin dihydrate suffers from underexplored reactivity and biological activity. Future studies could investigate:
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Catalytic Applications: Leveraging its redox-active sites in metal-organic frameworks.
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Pharmacological Potential: Screening for enzyme inhibition or antimicrobial properties.
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Synthetic Optimization: Developing scalable synthesis routes to enhance accessibility.
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